Hydrolytic Stability: TBDMS Outperforms TMS by a Factor of 20,000
The tert-butyldimethylsilyl (TBDMS) ether is dramatically more resistant to hydrolysis than the trimethylsilyl (TMS) ether. Under acidic conditions, the relative resistance is TBDMS = 20,000 versus TMS = 1; under basic conditions the same ratio is observed [1]. Even the triethylsilyl (TES) analog, often considered a compromise, provides only a 64‑fold advantage over TMS [1]. This means that a TBDMS‑protected intermediate can survive reaction steps that would completely cleave a TMS group.
| Evidence Dimension | Relative resistance to hydrolytic cleavage |
|---|---|
| Target Compound Data | TBDMS ether: 20,000 (acidic and basic media) |
| Comparator Or Baseline | TMS ether: 1 (acidic and basic media); TES ether: 64 (acidic), 10‑100 (basic) |
| Quantified Difference | 20,000‑fold over TMS; ~312‑fold over TES |
| Conditions | Acidic and basic media, general class behaviour (data from Wikipedia compiled from standard references) |
Why This Matters
A 20,000‑fold stability margin directly reduces unwanted deprotection, improving overall yield and purity in multi‑step sequences.
- [1] Wikipedia. Silyl ether – Removal section. Relative resistance to hydrolysis: TMS (1) < TES (64) < TBS (20 000) < TIPS (700 000) < TBDPS (5 000 000) in acidic media; TMS (1) < TES (10‑100) < TBS~TBDPS (20 000) < TIPS (100 000) in basic media. View Source
